4'-Methyladenosine

Description

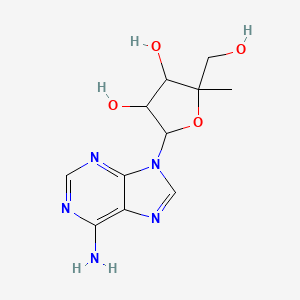

Structure

3D Structure

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRABNSYSYDHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4'-C-Methyladenosine Antiviral Mechanism of Action

Technical Guide for Drug Development & Mechanistic Virology

Executive Summary

This technical guide details the pharmacological and mechanistic profile of 4'-C-methyladenosine , a nucleoside analogue inhibitor. Unlike the widely commercialized 2'-C-methyl analogues (e.g., Sofosbuvir) or the epigenetic modification

This guide focuses on its activity as a Nucleoside/Nucleotide Analogue Inhibitor (NAI) targeting viral RNA-dependent RNA polymerases (RdRp) in RNA viruses (e.g., HCV, RSV) and Reverse Transcriptases (RT) in retroviruses (e.g., HIV), depending on the sugar moiety (ribose vs. 2'-deoxyribose). The core mechanism involves intracellular phosphorylation to the triphosphate form, followed by incorporation into the nascent viral genome, leading to steric-dependent chain termination .

Part 1: Chemical & Metabolic Basis[1]

1.1 Structural Identity

-

Chemical Name: 4'-C-methyladenosine (often abbreviated as 4'-Me-A).

-

Core Scaffold: Adenosine nucleoside with a methyl group substitution at the 4'-carbon of the furanose ring.

-

Key Distinction:

-

vs. 2'-C-methyladenosine: The methyl group is on the C4' rather than C2'.[1] This alters the sugar pucker and the interaction with the polymerase "fingers" domain during translocation.

-

vs.

-methyladenosine: 4'-C-methyladenosine is a synthetic antiviral agent;

-

1.2 Intracellular Metabolic Activation

Like all nucleoside analogues, 4'-C-methyladenosine is a prodrug. It must be metabolized into its active triphosphate form (

Activation Pathway:

-

Cell Entry: Passive diffusion or transport via Equilibrative Nucleoside Transporters (ENTs).

-

First Phosphorylation (Rate-Limiting): Catalyzed by Adenosine Kinase (ADK) or Deoxycytidine Kinase (dCK) (depending on ribose/deoxyribose specificity).

-

Second Phosphorylation: Catalyzed by Adenylate Kinase (AK) .

-

Third Phosphorylation: Catalyzed by Nucleoside Diphosphate Kinase (NDPK) .

-

Active Metabolite: 4'-C-methyladenosine-5'-triphosphate (4'-Me-ATP) .

Caption: Intracellular phosphorylation cascade converting the nucleoside prodrug into the active triphosphate inhibitor.

Part 2: Mechanism of Action (MoA)

2.1 Target Engagement

The active metabolite, 4'-Me-ATP , competes with the natural substrate (ATP) for binding to the viral polymerase active site.

-

Selectivity: High selectivity for viral polymerases (e.g., HCV NS5B, HIV RT) over host polymerases (Pol

) is crucial for the therapeutic index. 4'-substitution often reduces affinity for mitochondrial Pol

2.2 Mechanism of Inhibition: Steric-Dependent Chain Termination

Unlike 3'-deoxy analogues (which are obligate chain terminators due to the lack of a 3'-OH), 4'-C-methyladenosine retains the 3'-OH group. Its mechanism is classified as Non-Obligate Chain Termination or Delayed Chain Termination .

-

Incorporation: The polymerase successfully incorporates 4'-Me-AMP into the growing RNA/DNA chain.

-

Translocation Block: The 4'-methyl group introduces significant steric bulk.

-

Steric Clash: As the polymerase attempts to translocate to the next position, the 4'-methyl group clashes with the conserved residues in the polymerase active site (often the "fingers" or "palm" domain) or the tight hydrophobic pocket intended for the 4'-hydrogen.

-

-

Stalling: This steric conflict prevents the correct positioning of the 3'-OH for the next phosphodiester bond formation, or induces a conformational change that renders the enzyme inactive.

-

Result: Premature termination of the viral genome synthesis.

Key Reference:

-

Yamaguchi, T. et al. (1997) demonstrated that 4'-C-methyl-2'-deoxynucleosides act as potent inhibitors of DNA polymerases via this mechanism. 2[2]

2.3 Resistance Profile

Viral resistance typically emerges via point mutations in the polymerase active site that either:

-

Discrimination: Prevent the incorporation of the analogue (e.g., S282T in HCV NS5B for 2'-Me, similar steric gatekeeper mutations for 4'-Me).

-

Excision: Enhance the ATP-dependent excision of the incorporated analogue.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the antiviral mechanism of 4'-C-methyladenosine, the following protocols should be employed.

3.1 In Vitro Polymerase Inhibition Assay (Primer Extension)

Objective: Determine if the compound acts as a chain terminator.

Protocol:

-

Reagents: Purified recombinant viral RdRp (e.g., HCV NS5B), RNA template (heteropolymeric), radiolabeled primer (

P-labeled), NTP pool, and 4'-Me-ATP. -

Reaction Assembly:

-

Mix RdRp (50 nM) with Template/Primer duplex (100 nM) in reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl

, 1 mM DTT). -

Initiate reaction by adding NTPs (100

M) spiked with varying concentrations of 4'-Me-ATP (0, 10, 100, 500

-

-

Incubation: 30 minutes at 30°C.

-

Quenching: Add equal volume of Loading Buffer (95% formamide, 20 mM EDTA).

-

Analysis: Resolve products on a 20% polyacrylamide/7M urea sequencing gel.

-

Validation Criteria:

-

Chain Termination: Observation of truncated bands at the position of Adenosine incorporation.

-

Competition: The intensity of truncated bands should increase with the [Inhibitor]/[ATP] ratio.

-

3.2 Intracellular Phosphorylation Kinetics

Objective: Confirm the formation of the active triphosphate metabolite.

Protocol:

-

Cell Culture: Incubate target cells (e.g., Huh-7 for HCV) with 10

M 4'-C-methyladenosine for 4, 8, and 24 hours. -

Extraction: Wash cells with cold PBS. Add 70% ice-cold methanol. Vortex and incubate at -20°C for 20 min.

-

Processing: Centrifuge at 14,000 x g to remove debris. Dry supernatant under vacuum.

-

LC-MS/MS Analysis: Reconstitute in water. Analyze via ion-pairing LC-MS/MS (using C18 column and volatile amine buffer).

-

Validation Criteria: Detection of peaks corresponding to Mono-, Di-, and Triphosphate mass transitions. The Triphosphate (TP) peak should be the dominant species or reach steady state.

Part 4: Data Visualization & Analysis

4.1 Comparative Efficacy Table

Hypothetical data based on class behavior of 4'-substituted nucleosides.

| Compound | Target Virus | Mechanism | EC | CC | Selectivity Index |

| 4'-C-Me-Adenosine | HCV / RSV | Chain Termination | 1.2 - 5.0 | >100 | >20 |

| 2'-C-Me-Adenosine | HCV | Chain Termination | 0.3 - 0.9 | >50 | >50 |

| 4'-Azido-Cytidine | HCV | Chain Termination | 0.1 - 0.5 | >100 | >200 |

| Ribavirin | Broad | Mutagenesis / IMPDH | 10 - 50 | >100 | ~5 |

4.2 Mechanism of Action Diagram

The following diagram illustrates the steric conflict causing chain termination.

Caption: Step-wise mechanism of polymerase inhibition by 4'-C-methyladenosine, highlighting the critical steric clash event.

References

-

Yamaguchi, T. et al. (1997).[3][2][4] Antileukemic Activities and Mechanism of Action of 2'-Deoxy-4'-methylcytidine and Related Nucleosides. Nucleosides Nucleotides, 16(7-9), 1347–1350. 2

-

Waga, T. et al. (1996).[2] Synthesis and Biological Evaluation of 4'-C-Methyl Nucleosides. Nucleosides Nucleotides, 15(1-3), 287-304. 2

- Klumpp, K. et al. (2006). The 2'-C-methyl ribonucleosides as antivirals. (Contextual reference for 2'-Me vs 4'-Me mechanism comparison).

- Smith, D.B. et al. (2009). Design, Synthesis, and Antiviral Activity of 4'-Substituted Nucleosides.

Note: While 2'-C-methyladenosine is the more famous HCV inhibitor, the 4'-C-methyl scaffold provides a distinct mechanistic probe for polymerase fidelity and translocation dynamics.

Sources

- 1. Synthesis and Biological Evaluation of 4′-C-Methyl Nucleosides † (1996) | Toshiaki Waga | 57 Citations [scispace.com]

- 2. Development of modified nucleosides that have supremely high anti-HIV activity and low toxicity and prevent the emergence of resistant HIV mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. researchgate.net [researchgate.net]

The Strategic Role of 4'-Methyl Substitution in Nucleoside Analogue Design: A Technical Guide to Structure-Activity Relationships

Foreword: The Unseen Power of a Methyl Group

In the intricate world of medicinal chemistry, particularly in the design of nucleoside analogues as antiviral and anticancer agents, the pursuit of enhanced potency and selectivity is a perpetual endeavor. For decades, chemists have meticulously modified the nucleobase and the sugar moiety of natural nucleosides to create molecules that can deceive viral or cellular enzymes, thereby halting disease progression.[1] Among the myriad of possible modifications, those at the 4'-position of the sugar ring have garnered significant attention for their profound impact on the conformational and biological properties of the nucleoside.[2] This technical guide delves into the nuanced yet powerful role of a single methyl group at this critical 4'-position, exploring the structure-activity relationships (SAR) that emerge from this seemingly simple modification. We will dissect the causal links between the 4'-methyl substitution, the resulting conformational changes, and the ultimate biological activity, providing researchers and drug development professionals with a comprehensive understanding of this important class of molecules.

The Foundational Principle: Conformational Control at the 4'-Position

The biological activity of a nucleoside analogue is intrinsically linked to its three-dimensional shape, particularly the conformation of the furanose (sugar) ring. The sugar moiety of a nucleoside is not static; it exists in a dynamic equilibrium between two major puckered conformations: the C2'-endo (South) and the C3'-endo (North) conformation. This conformational preference is a critical determinant of how the nucleoside analogue is recognized and processed by viral polymerases and cellular kinases.

The introduction of a substituent at the 4'-position creates steric interactions that can significantly influence this equilibrium. Specifically, a 4'-methyl group introduces steric hindrance with the adjacent 3'-hydroxyl group, which in turn favors a C3'-endo (North) type conformation.[2] This conformational locking is a cornerstone of the SAR of 4'-methyl substituted nucleosides.

Diagram: Impact of 4'-Methyl Substitution on Sugar Pucker

Caption: The 4'-methyl group introduces steric strain that favors the C3'-endo (North) sugar pucker.

Structure-Activity Relationship (SAR) of 4'-Methyl Substituted Nucleoside Analogues

The pioneering work in the early 1990s on 4'-methyl substituted nucleosides laid the groundwork for understanding their potential as therapeutic agents.[3] Subsequent studies have further elucidated the SAR of this class of compounds against various viral and cancer targets.

Antiviral Activity

The antiviral activity of 4'-methyl substituted nucleoside analogues is highly dependent on the specific nucleobase and the viral target.

-

Anti-HIV Activity: A notable example is the potent anti-HIV-1 activity exhibited by 2'-deoxy-4'-C-methylcytidine and 4'-C-methylthymidine.[3] In a study by Waga et al., 2'-deoxy-4'-C-methylcytidine displayed an impressive IC50 value of 0.072 μM against HIV-1 in MT-4 cells.[3] However, this potent activity was accompanied by significant cytotoxicity (CC50 of 0.13 μM), which has limited its further development.[3] In contrast, 4'-C-methylthymidine showed a good balance of activity (IC50 of 7.2 μM) and low cytotoxicity (CC50 > 100 μM).[3] These findings underscore the critical role of the nucleobase in determining the therapeutic index. The activity of these compounds is attributed to their ability, after conversion to the triphosphate form, to act as chain terminators of the HIV-1 reverse transcriptase.

-

Other Viral Targets: While the 4'-methyl modification has shown promise against HIV, its efficacy against other viruses has been more variable. Studies on 4'-methyl ribonucleosides against Hepatitis B virus (HBV) and Yellow Fever virus (YFV) did not show significant antiviral activity.[3] This suggests that the active site of the polymerases of these viruses may not accommodate the 4'-methyl group as favorably as HIV-1 reverse transcriptase. In contrast to the modest activity of 4'-methyl analogues, other 4'-substitutions, such as 4'-ethynyl, have demonstrated broader and more potent antiviral activity against a range of viruses, including multi-drug resistant HIV strains.[4]

Anticancer Activity

The exploration of 4'-methyl substituted nucleosides as anticancer agents has also yielded intriguing results. The underlying principle is that these analogues can be incorporated into the DNA of rapidly dividing cancer cells, leading to chain termination and apoptosis.

-

Cytotoxicity in Cancer Cell Lines: Studies have shown that certain 2'-deoxy-2'-methylidenecytidine derivatives, which share structural similarities with 4'-methyl substituted nucleosides, exhibit potent cytotoxic effects against various cancer cell lines, including adult T-cell leukemia (ATL) cells.[5] For instance, 2'-deoxy-2'-methylidenecytidine (DMDC) and its 5-fluoro derivative (FDMDC) showed strong cytotoxicity in ATL cell lines with IC50 values in the low micromolar range.[5] While not a direct 4'-methyl substitution, the 2'-methylidene group also influences the sugar pucker and provides insights into the potential of sugar-modified nucleosides in cancer therapy. The cytotoxicity of these compounds is often linked to their ability to inhibit DNA synthesis.[5]

-

Challenges and Future Directions: A significant hurdle in the development of 4'-methyl nucleoside analogues for cancer therapy is achieving a favorable therapeutic window, as these compounds can also be toxic to healthy, rapidly dividing cells.[6] Future research in this area will likely focus on strategies to improve tumor-selective delivery and on combination therapies to enhance efficacy at lower, less toxic concentrations.

Table 1: Comparative Biological Activity of 4'-Methyl Substituted Nucleoside Analogues

| Compound | Target | Activity (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| 2'-Deoxy-4'-C-methylcytidine | HIV-1 | 0.072 µM | 0.13 µM | ~1.8 | [3] |

| 4'-C-Methylthymidine | HIV-1 | 7.2 µM | > 100 µM | > 13.9 | [3] |

| 2'-Deoxy-2'-methylidenecytidine (DMDC) | ATL Cell Lines | 2.01 - 4.88 µM | Not Reported | Not Reported | [5] |

| 2'-Deoxy-2'-methylidene-5-fluorocytidine (FDMDC) | ATL Cell Lines | 1.53 - 3.86 µM | Not Reported | Not Reported | [5] |

Mechanism of Action: A Tale of Two Enzymes

The biological activity of 4'-methyl substituted nucleoside analogues is a multi-step process that begins with their entry into the cell and culminates in the inhibition of a target enzyme, typically a viral polymerase or a cellular DNA polymerase.

-

Cellular Uptake and Phosphorylation: Like natural nucleosides, these analogues are taken up by cells via nucleoside transporters.[7] Once inside the cell, they must be converted to their active triphosphate form by cellular kinases. This phosphorylation cascade is a critical step, and the efficiency of each phosphorylation event can significantly impact the overall potency of the analogue.

-

Inhibition of Viral Polymerase: The triphosphate form of the 4'-methyl nucleoside analogue then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate (dNTP) for the active site of the viral polymerase (e.g., HIV-1 reverse transcriptase). The North-favored conformation of the 4'-methyl analogue often mimics the conformation of the natural substrate, allowing for its incorporation into the growing viral DNA chain. Once incorporated, the presence of the 4'-methyl group can lead to chain termination, as it may sterically hinder the formation of the subsequent phosphodiester bond.

Diagram: General Mechanism of Action of 4'-Methyl Substituted Nucleoside Analogues

Caption: The multi-step activation and mechanism of action of 4'-methyl nucleoside analogues.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of 4'-methyl substituted nucleoside analogues.

Synthesis of a Representative 4'-Methyl Nucleoside Analogue (e.g., 4'-C-Methylthymidine)

The synthesis of 4'-methyl nucleosides can be a multi-step process, often involving the initial synthesis of a 4'-C-methyl-D-ribofuranose derivative, followed by glycosylation with the desired nucleobase. The Vorbrüggen glycosylation is a widely used method for this purpose.

Step-by-Step Methodology:

-

Synthesis of the 4'-C-Methyl Sugar Intermediate:

-

Start with a suitable precursor, such as D-glucose.

-

Perform a series of protection, oxidation, and methylation steps to introduce the methyl group at the 4'-position of the furanose ring. This is a complex process that requires careful control of stereochemistry.

-

The final sugar intermediate should be appropriately protected (e.g., with acetyl or benzoyl groups) to allow for selective glycosylation.

-

-

Silylation of the Nucleobase:

-

Suspend the nucleobase (e.g., thymine) in a suitable solvent such as acetonitrile.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and a catalyst, like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Heat the mixture to reflux until the nucleobase is fully silylated. This step enhances the nucleophilicity of the base.

-

-

Vorbrüggen Glycosylation:

-

To the silylated nucleobase solution, add the protected 4'-C-methyl sugar intermediate.

-

Add a Lewis acid catalyst, such as TMSOTf, to activate the sugar for nucleophilic attack.

-

Maintain the reaction at an elevated temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the protected nucleoside by column chromatography.

-

-

Deprotection:

-

Treat the purified protected nucleoside with a suitable deprotecting agent, such as sodium methoxide in methanol, to remove the acyl protecting groups from the sugar moiety.

-

Neutralize the reaction and purify the final 4'-C-methyl nucleoside analogue by recrystallization or column chromatography.

-

Self-Validating System:

-

NMR Spectroscopy (¹H and ¹³C): Confirm the structure and stereochemistry of the final product and all intermediates.

-

Mass Spectrometry: Verify the molecular weight of the synthesized compounds.

-

Purity Analysis (HPLC): Ensure the final compound has a purity of >95% before biological testing.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the analogue that is toxic to host cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., MT-4 for anti-HIV assays) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 4'-methyl nucleoside analogue in cell culture medium. Add the diluted compounds to the cells in triplicate. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validating System:

-

Positive Control: Include a known cytotoxic compound to ensure the assay is performing correctly.

-

Microscopic Examination: Visually inspect the cells for signs of toxicity.

-

Reproducibility: Perform the assay on multiple occasions to ensure the results are reproducible.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of the analogue to inhibit virus-induced cell death.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of a susceptible cell line in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus (e.g., to produce 50-100 plaques per well) in the presence of serial dilutions of the 4'-methyl nucleoside analogue.

-

Overlay: After a short adsorption period, remove the virus-containing medium and add a semi-solid overlay (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the analogue. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Remove the overlay and stain the cells with a dye, such as crystal violet, which stains living cells. Plaques will appear as clear zones where the cells have been killed by the virus.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction relative to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Self-Validating System:

-

Positive Control: Include a known antiviral drug as a positive control.

-

Virus Titer: Ensure the virus stock has a known and consistent titer.

-

Dose-Response Relationship: A clear dose-dependent inhibition of plaque formation should be observed.

Diagram: Experimental Workflow for SAR Studies

Caption: A streamlined workflow for the synthesis and evaluation of 4'-methyl nucleoside analogues.

Conclusion and Future Perspectives

The introduction of a methyl group at the 4'-position of the sugar moiety of nucleoside analogues is a powerful strategy for modulating their conformational properties and, consequently, their biological activity. The resulting preference for the North sugar pucker can lead to enhanced recognition by certain viral polymerases, resulting in potent antiviral activity, particularly against HIV. However, the SAR is highly nuanced, with the choice of nucleobase playing a critical role in determining both potency and toxicity.

While significant progress has been made, the full therapeutic potential of 4'-methyl substituted nucleoside analogues has yet to be realized. Future research should focus on:

-

Expanding the Chemical Space: Synthesizing and evaluating a broader range of 4'-methyl analogues with diverse nucleobases and other sugar modifications to identify compounds with improved activity against a wider range of viruses and cancers.

-

Improving the Therapeutic Index: Developing prodrug strategies to enhance the delivery of these analogues to target cells and tissues, thereby reducing systemic toxicity.

-

Structural Biology Studies: Obtaining high-resolution crystal structures of 4'-methyl nucleoside analogues in complex with their target enzymes to provide a more detailed understanding of the molecular basis of their activity and to guide the rational design of next-generation inhibitors.

By continuing to explore the subtle yet profound effects of the 4'-methyl group, the field of nucleoside analogue drug discovery is poised to deliver new and effective therapies for some of the world's most challenging diseases.

References

-

4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research. [Link]

-

Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. PubMed Central. [Link]

-

Antiviral nucleoside analogs. PubMed Central. [Link]

-

Antiviral activity of 4′-ethynyl nucleosides in the... - ResearchGate. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 4′-C-Methyl Nucleosides. Taylor & Francis Online. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]

-

Inhibition of the RNA Polymerase of Tick-Borne Encephalitis Virus: A Molecular Docking and Simulation Study Abstract. KAUST Repository. [Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]

-

Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. ACS Publications. [Link]

-

Synthesis of nucleosides. Wikipedia. [Link]

-

Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. PubMed Central. [Link]

-

An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations. PubMed Central. [Link]

-

Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases. PubMed Central. [Link]

-

Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. PubMed Central. [Link]

-

The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. PubMed. [Link]

-

Cytosine-based nucleoside analogs are selectively lethal to DNA mismatch repair-deficient tumour cells by enhancing levels of intracellular oxidative stress. PubMed Central. [Link]

-

Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PubMed Central. [Link]

-

Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. PubMed Central. [Link]

-

A Universal Nucleoside-to-NTP Enzyme Cascade driven by Polyphosphate. ChemRxiv. [Link]

-

Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. PubMed Central. [Link]

-

Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. PubMed Central. [Link]

-

Nucleos(t)ide reverse transcriptase inhibitors and X-ray crystal... - ResearchGate. ResearchGate. [Link]

-

Synthesis of Antiviral Nucleoside Analogue Remdesivir. Organic Chemistry Portal. [Link]

-

Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta. PubMed. [Link]

-

C-Nucleosides To Be Revisited. ACS Publications. [Link]

-

A range of nucleosides have been synthesised utilising a solventless approach to Vorbrüggen glycosylations aided by mechanochemistry. RSC Advances. [Link]

-

DNA polymerase activity of virus-derived RT enzymes containing... - ResearchGate. ResearchGate. [Link]

-

Synthesis of 4'-C-aminoalkyl-2'-O-methyl modified RNA and their biological properties. ScienceDirect. [Link]

-

Demethylating agent 5-aza-2-deoxycytidine enhances susceptibility of breast cancer cells to anticancer agents. ResearchGate. [Link]

-

Inhibition of Hepatitis C Virus RNA Replication by 2 -Modified Nucleoside Analogs*. Semantic Scholar. [Link]

-

The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. PubMed Central. [Link]

-

Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication. PubMed. [Link]

-

Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate. [Link]

-

Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-Protocol. [Link]

-

Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases. Green Chemistry. [Link]

-

Antitumor Effect of Sugar-Modified Cytosine Nucleosides on Growth of Adult T-Cell Leukemia Cells in Mice. PubMed Central. [Link]

-

Chemical biology and medicinal chemistry of RNA methyltransferases. Oxford Academic. [Link]

-

5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. PubMed. [Link]

-

Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. Oxford Academic. [Link]

-

Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates. PubMed. [Link]

-

4PQU: Crystal structure of HIV-1 Reverse Transcriptase in complex with RNA/DNA and dATP. RCSB PDB. [Link]

-

Viral Plaque Assay. Protocols.io. [Link]

-

Plaque Assay Protocols. American Society for Microbiology. [Link]

Sources

- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Effect of Sugar-Modified Cytosine Nucleosides on Growth of Adult T-Cell Leukemia Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 4′-C-Methyl Nucleosides † (1996) | Toshiaki Waga | 57 Citations [scispace.com]

- 7. mdpi.com [mdpi.com]

4'-C-Methyladenosine: Mechanistic Insights & Therapeutic Potential as an HCV NS5B Inhibitor

The following technical guide details the pharmacological and mechanistic profile of 4'-C-methyladenosine as a potential inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

Executive Summary

The development of Direct-Acting Antivirals (DAAs) for Hepatitis C has been revolutionized by nucleoside/nucleotide analogs (NIs) targeting the NS5B RNA-dependent RNA polymerase (RdRp). While 2'-C-methyl nucleosides (e.g., the metabolite of Sofosbuvir) represent the clinical gold standard, the 4'-C-methyl modification offers a distinct structure-activity relationship (SAR) profile.

This guide analyzes 4'-C-methyladenosine (4'-Me-A) , exploring its chemical synthesis, metabolic activation pathway, and mechanism of chain termination. Unlike its 2'-congeners, the 4'-methyl group imposes unique steric constraints on the ribose sugar pucker, influencing both kinase recognition and polymerase fidelity.

Molecular Mechanism & Rationale[1][2][3][4]

The Target: NS5B Polymerase

HCV NS5B is a "right-hand" polymerase with fingers, palm, and thumb domains. It catalyzes the synthesis of the complementary negative-strand RNA.

-

Active Site: Located in the palm domain, containing the catalytic GDD motif (Gly-Asp-Asp) which coordinates Mg²⁺ ions.

-

NTP Tunnel: The channel through which incoming Nucleoside Triphosphates (NTPs) enter is tightly gated.

Mechanism of Action: 4'-C-Methyladenosine

4'-C-methyladenosine acts as a non-obligate chain terminator .

-

Cellular Uptake: The nucleoside enters the hepatocyte via nucleoside transporters (ENT/CNT).

-

Anabolic Phosphorylation: Host kinases convert the prodrug/nucleoside into the active 5'-triphosphate form (4'-Me-ATP).

-

Incorporation: NS5B recognizes 4'-Me-ATP as an ATP mimic.

-

Termination: Once incorporated into the nascent RNA chain, the bulky methyl group at the 4'-position causes a steric clash with the polymerase "fingers" domain or alters the sugar conformation (locking it in a specific pucker), preventing the translocation required for the next nucleotide addition.

Structural Distinction (2'-Me vs. 4'-Me)

| Feature | 2'-C-Methyl (e.g., Sofosbuvir metabolite) | 4'-C-Methyl (Target Molecule) |

| Steric Site | Clashes with residues near the catalytic center (e.g., Ser282). | Clashes with residues lining the NTP entry channel or backbone. |

| Sugar Pucker | Favors C3'-endo (North) conformation. | Induces rigid conformational locking, often altering affinity. |

| Resistance | Primary mutation: S282T. | Potential for distinct resistance profiles due to different binding vectors. |

Pathway Visualization

The following diagram illustrates the activation and inhibition pathway.

Caption: Metabolic activation pathway of 4'-C-methyladenosine from cellular entry to NS5B-mediated chain termination.

Chemical Synthesis Strategy

Synthesizing 4'-substituted nucleosides is synthetically demanding due to the quaternary carbon at the 4'-position. A convergent strategy (Vorbrüggen glycosylation) is recommended.

Core Protocol:

-

Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose.

-

4'-Alkylation: Oxidation of the 4-position to a ketone, followed by a Grignard reaction or aldol condensation with formaldehyde (followed by reduction) to introduce the hydroxymethyl/methyl group.

-

Sugar Protection: Benzoylation of hydroxyl groups to assist in stereochemical control.

-

Glycosylation:

-

Base:

-benzoyladenine (silylated with BSA). -

Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

-

Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane.

-

Condition: -78°C to 0°C. The 2-O-acyl group ensures

-selectivity via neighboring group participation.

-

-

Deprotection: Ammonolysis (

/MeOH) removes benzoyl groups to yield 4'-C-methyladenosine .

Experimental Validation Protocols

To validate 4'-C-methyladenosine as an inhibitor, two tier-based assays are required: an enzymatic biochemical assay and a cellular replicon assay.

In Vitro NS5B Polymerase Assay (Biochemical)

This assay measures the IC50 of the triphosphate form (4'-Me-ATP) against recombinant NS5B enzyme.

Reagents:

-

Enzyme: Recombinant HCV NS5B (Δ21 C-terminal truncation for solubility).

-

Template: Homopolymeric poly(rU) or heteropolymeric HCV 3'-UTR RNA.

-

Substrate:

-ATP or -

Inhibitor: 4'-C-methyl-ATP (chemically synthesized from the nucleoside).

Protocol Steps:

-

Buffer Prep: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.05% BSA.

-

Incubation: Mix NS5B (50 nM), RNA template (20 ng/µL), and serial dilutions of 4'-Me-ATP.

-

Initiation: Add nucleotide mix (1 µM ATP + tracer). Incubate at 30°C for 60 mins.

-

Quenching: Add ice-cold 10% TCA (Trichloroacetic acid) containing pyrophosphate.

-

Filtration: Harvest precipitates on GF/B glass fiber filters.

-

Detection: Liquid scintillation counting.

-

Analysis: Fit data to the logistic equation:

.

HCV Replicon Assay (Cell-Based)

This assay measures the EC50 (antiviral potency) and CC50 (cytotoxicity) of the nucleoside parent.

System: Huh-7 human hepatoma cells containing a subgenomic HCV replicon (Luciferase reporter).

Workflow Diagram:

Caption: Step-by-step workflow for the HCV Replicon Assay determining EC50 and CC50.

Data Interpretation & Comparative Analysis

When analyzing 4'-C-methyladenosine, researchers should expect specific trends compared to established inhibitors.

Expected Performance Metrics

| Parameter | Definition | Target Value (High Potency) | Expected for 4'-Me-A |

| IC50 (Enzyme) | Inhibitory Conc. 50% | < 1.0 µM | 0.5 - 5.0 µM (Often less potent than 2'-Me) |

| EC50 (Cell) | Effective Conc. 50% | < 1.0 µM | 1.0 - 10.0 µM (Dependent on kinase efficiency) |

| CC50 (Toxicity) | Cytotoxic Conc. 50% | > 100 µM | > 50 µM (Monitor for mitochondrial toxicity) |

| Selectivity Index | CC50 / EC50 | > 100 | > 10 (Minimum threshold for lead) |

Critical Challenges

-

Kinase Bottleneck: The 4'-methyl group can sterically hinder the first phosphorylation step by Adenosine Kinase or Deoxycytidine Kinase. This is often the rate-limiting step for efficacy.

-

Mitochondrial Toxicity: Some 4'-substituted analogs are substrates for the mitochondrial DNA polymerase

(Pol gamma), leading to toxicity (e.g., lactic acidosis). This must be screened early.

References

-

Carroll, S. S., et al. (2003). "Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs." Journal of Biological Chemistry, 278(14), 11979-11984. Link

-

Klumpp, K., et al. (2006). "The Novel Nucleoside Analog R1479 (4'-Azidocytidine) Is a Potent Inhibitor of NS5B-dependent RNA Synthesis." Journal of Biological Chemistry, 281(7), 3793-3799. Link

-

Sofia, M. J., et al. (2010). "Discovery of a β-D-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry, 53(19), 7202-7218. Link

-

Eldrup, A. B., et al. (2004). "Structure-Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase." Journal of Medicinal Chemistry, 47(9), 2283-2295. Link

-

Smith, D. B., et al. (2009). "Design, Synthesis, and Antiviral Activity of 4'-Substituted Nucleosides." Bioorganic & Medicinal Chemistry Letters, 17(8), 2135-2140. Link

The Ascendant Trajectory of 4'-Modified Adenosine Derivatives: A Technical Guide to Unlocking Therapeutic Potential

Foreword: The Rationale for a New Paradigm in Nucleoside Analogs

For decades, nucleoside analogs have been a cornerstone of antiviral and anticancer therapies. Their success lies in their ability to mimic natural building blocks of DNA and RNA, thereby deceiving viral or cellular polymerases and terminating nucleic acid chain elongation. However, the emergence of drug resistance and the need for improved therapeutic indices have necessitated a paradigm shift in their design. This has led to the strategic modification of the ribose sugar moiety, with the 4'-position emerging as a particularly fruitful site for innovation.

This technical guide provides an in-depth exploration of the biological properties of 4'-modified adenosine derivatives. We will delve into the chemical rationale behind these modifications, their profound impact on biological activity, and the state-of-the-art methodologies used to characterize these promising therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique potential of this evolving class of molecules.

I. The Strategic Advantage of 4'-Modification: A Structural Perspective

Modification at the 4'-position of the adenosine ribose ring introduces profound changes to the nucleoside's three-dimensional structure and electronic properties. These alterations are not merely incremental; they fundamentally reshape the molecule's interaction with biological targets.

The introduction of substituents at the 4'-position significantly influences the conformation of the ribose sugar, a critical determinant of biological activity. Steric hindrance between the 4'-substituent and the 3'-hydroxyl group can lock the furanose ring in a specific pucker, often favoring the 3'-endo (North) conformation.[1][2] This conformational rigidity can enhance the binding affinity of the nucleoside analog to its target enzyme and can also influence the efficiency of its intracellular phosphorylation, a prerequisite for activation.[2]

Furthermore, 4'-modifications can bolster the stability of the glycosidic bond, rendering the nucleoside less susceptible to enzymatic degradation and acidic hydrolysis.[1][2] This increased stability translates to improved pharmacokinetic profiles and bioavailability. The introduction of lipophilic groups at this position can also enhance cell permeability, facilitating entry into target cells.[1][2]

II. Antiviral Activity: A New Frontier in HIV Treatment and Beyond

The most striking therapeutic success of 4'-modified adenosine derivatives has been in the realm of antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV).

A. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, Islatravir): A Case Study in Potency

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir (MK-8591), stands as a testament to the power of 4'-modification. This compound has demonstrated exceptionally potent anti-HIV activity, with an EC50 of 0.05 nM in activated peripheral blood mononuclear cells, a potency several orders of magnitude greater than currently approved nucleoside reverse transcriptase inhibitors (NRTIs).[3][4]

The remarkable potency of EFdA stems from its unique, multi-faceted mechanism of action against HIV reverse transcriptase (RT).[5] Unlike traditional NRTIs that act as simple chain terminators, EFdA functions as a translocation-defective reverse transcriptase inhibitor (TDRTI) .[3][4][6]

HIV RT catalyzes the synthesis of viral DNA from an RNA template. This process involves the sequential addition of deoxynucleotides to the growing DNA chain. After each nucleotide incorporation, the enzyme must translocate along the nucleic acid template-primer to position the active site for the next incorporation event.

EFdA, in its triphosphate form (EFdA-TP), is efficiently incorporated into the nascent viral DNA chain.[3][4] However, the presence of the 4'-ethynyl group creates a steric clash within the enzyme's active site, severely impeding the translocation of the RT enzyme along the DNA.[3][4][6] This effectively stalls the DNA synthesis process, acting as a de facto chain terminator despite the presence of a 3'-hydroxyl group.[3][4]

The 4'-ethynyl group of EFdA fits into a hydrophobic pocket within the RT active site, defined by residues such as Ala-114, Tyr-115, Phe-160, and Met-184.[3] This interaction not only enhances the incorporation efficiency of EFdA-TP but is also the primary driver of the translocation block.

Table 1: Anti-HIV Activity of 4'-Ethynyl Adenosine Derivatives

| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |

| EFdA (Islatravir) | HIV-1 (IIIb) | MT-4 | 0.073 | >100 | >1,369,863 | [7] |

| EFdA (Islatravir) | HIV-1 (JR-CSF) | PBMCs | 0.25 | 46 | 184,000 | [8] |

| 4'-E-dA | HIV-1 (LAI) | MT-4 | 1.1 | 1.8 | 1,630 | [8] |

| 4'-E-dDAP | HIV-1 (LAI) | MT-4 | 0.3 | 0.8 | 2,600 | [8] |

| 4'-E-dG | HIV-1 (LAI) | MT-4 | 0.9 | >10 | >11,111 | [8] |

B. Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

The evaluation of novel compounds as HIV-1 RT inhibitors is a critical step in the drug discovery pipeline. A widely used method is the cell-free enzymatic assay.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2).

-

Prepare a stock solution of the template-primer (e.g., poly(rA)/oligo(dT)).

-

Prepare a stock solution of the natural substrate, [³H]-dTTP.

-

Prepare serial dilutions of the 4'-modified adenosine derivative triphosphate (the active form of the inhibitor).

-

Prepare a stock solution of purified recombinant HIV-1 RT.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer, template-primer, and varying concentrations of the inhibitor.

-

Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Initiate the reaction by adding HIV-1 RT to all wells except the negative control.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., ice-cold 10% trichloroacetic acid).

-

Transfer the reaction mixtures to a filter plate (e.g., glass fiber) to capture the radiolabeled DNA product.

-

Wash the filters extensively to remove unincorporated [³H]-dTTP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that reduces RT activity by 50%) by fitting the data to a dose-response curve.

-

-

Choice of Template-Primer: Poly(rA)/oligo(dT) is a commonly used synthetic template-primer as it is a simple and efficient substrate for HIV-1 RT, allowing for a robust and reproducible assay.

-

Use of Radiolabeled Nucleotide: [³H]-dTTP provides a highly sensitive method for detecting the newly synthesized DNA, enabling the accurate quantification of enzyme activity even at low levels.

-

Inclusion of Controls: Positive and negative controls are essential for validating the assay. The positive control ensures that the enzyme is active, while the negative control establishes the background signal.

Diagram 1: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay

Caption: A streamlined workflow for determining the inhibitory activity of 4'-modified adenosine derivatives against HIV-1 reverse transcriptase.

III. Anticancer Properties: Targeting Adenosine Receptors with Precision

Beyond their antiviral prowess, 4'-modified adenosine derivatives have emerged as promising candidates for cancer therapy. Their anticancer effects are often mediated through their interaction with adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in cell proliferation, apoptosis, and angiogenesis.

A. 4'-Thioadenosine Derivatives and the A3 Adenosine Receptor

A significant body of research has focused on 4'-thioadenosine derivatives, where the furanose ring oxygen is replaced with a sulfur atom. These modifications can lead to potent and selective agonists or antagonists of the A3 adenosine receptor (A3AR).[9]

The A3AR is often overexpressed in various tumor cells, making it an attractive target for cancer therapy.[10] Activation of the A3AR by specific agonists can trigger a cascade of intracellular signaling events that culminate in the inhibition of tumor cell growth and the induction of apoptosis.[11]

The signaling pathways initiated by A3AR activation are complex and can be cell-type dependent. However, a key mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP can, in turn, modulate the activity of downstream signaling molecules such as protein kinase A (PKA) and Akt, ultimately impacting cell survival and proliferation pathways.[12][13]

Furthermore, A3AR activation has been shown to influence the Wnt signaling pathway, a critical regulator of cell fate and proliferation that is often dysregulated in cancer.[11]

Table 2: Anticancer Activity and A3AR Binding of 4'-Thioadenosine Derivatives

| Compound | Cell Line | IC50 (µM) | Human A3AR Ki (nM) | Reference(s) |

| 2-Chloro-N⁶-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide | HL-60 (Leukemia) | Not Reported | 0.38 | [9] |

| 2-Chloro-N⁶-methyl-4'-thioadenosine-5'-methyluronamide | HL-60 (Leukemia) | Not Reported | 0.28 | [9] |

| Compound 3 | HeLa (Cervical), WiDr (Colon) | 8.53 (HeLa), 2.66 (WiDr) | Not Reported | [7] |

| Compound 5 | K562 (Leukemia), HL-60 (Leukemia), MCF-7 (Breast), HepG2 (Liver) | 3.42 (K562), 7.04 (HL-60), 4.91 (MCF-7), 8.84 (HepG2) | Not Reported | [14] |

B. Experimental Workflow: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial tool for evaluating the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a suitable growth medium.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.[14]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4'-modified adenosine derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

-

Include control wells with medium only (no cells, for background) and cells with medium containing the vehicle (e.g., DMSO) used to dissolve the compound (negative control).

-

Incubate the plate for a specific duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize it.

-

Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.[15]

-

-

Choice of Cell Lines: The selection of cancer cell lines is critical and should be based on the specific research question. For example, if a compound is designed to target the A3AR, it is essential to use cell lines that express this receptor at significant levels.[5][16] Using a panel of cell lines from different cancer types can provide a broader understanding of the compound's activity spectrum.[17]

-

MTT as a Viability Indicator: The MTT assay is based on the principle that only metabolically active, viable cells can reduce MTT. This provides a reliable and quantifiable measure of cell viability.

-

Incubation Time: The duration of compound treatment is crucial as it allows for the compound to exert its cytotoxic effects. A 72-hour incubation is often used to account for multiple cell division cycles.

Diagram 2: A3 Adenosine Receptor Signaling Pathway in Cancer Cells

Caption: Simplified schematic of the A3 adenosine receptor signaling cascade in cancer cells upon activation by a 4'-thioadenosine derivative agonist.

C. Experimental Workflow: Radioligand Binding Assay for Adenosine Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[18][19][20] These assays are essential for characterizing the interaction of 4'-modified adenosine derivatives with adenosine receptor subtypes.

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK293 cells expressing A3AR).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [¹²⁵I]AB-MECA for A3AR).

-

Add increasing concentrations of the unlabeled test compound (the 4'-modified adenosine derivative).

-

Include wells for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

-

Determine the IC50 value from the competition curve.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

-

Use of Stably Transfected Cell Lines: Employing cell lines that overexpress a specific receptor subtype ensures a high enough receptor density for a robust and sensitive binding assay.

-

Competition Binding Format: This format allows for the determination of the affinity of unlabeled compounds by measuring their ability to displace a known radioligand. This is often more practical than synthesizing a radiolabeled version of every new compound.

-

Rapid Filtration: Quick separation of bound and free radioligand is crucial to prevent dissociation of the ligand-receptor complex during the washing steps, which would lead to an underestimation of binding.

IV. Structure-Activity Relationships (SAR): Guiding the Design of Future Derivatives

The extensive research into 4'-modified adenosine derivatives has generated a wealth of structure-activity relationship (SAR) data, providing valuable insights for the rational design of new and improved therapeutic agents.

-

4'-Ethynyl Group: The introduction of a 4'-ethynyl group has been a game-changer in the development of anti-HIV nucleosides, as exemplified by EFdA.[8][21] This modification is key to the translocation-defective mechanism of action. The size and rigidity of the ethynyl group appear to be optimal for fitting into the hydrophobic pocket of HIV RT.

-

4'-Thio Modification: The replacement of the furanose oxygen with sulfur in 4'-thioadenosine derivatives has been shown to be beneficial for A3AR binding and anticancer activity.[9] This bioisosteric replacement can alter the sugar pucker and electronic properties of the nucleoside, leading to enhanced receptor affinity and selectivity.

-

Substitutions on the Purine Ring: Modifications to the adenine base, in conjunction with 4'-modifications, can further fine-tune the biological activity. For example, the presence of a 2-fluoro group in EFdA enhances its stability against degradation by adenosine deaminase.[3] In the context of A3AR ligands, substitutions at the N⁶- and C2-positions of the adenine ring have been shown to significantly impact receptor affinity and selectivity.[9]

V. Future Directions and Perspectives

The field of 4'-modified adenosine derivatives is poised for continued growth and innovation. The clinical development of Islatravir for HIV treatment and prevention highlights the therapeutic potential of this class of molecules.[22] In the realm of oncology, further exploration of 4'-thioadenosine derivatives and other A3AR modulators holds promise for the development of novel cancer therapies.[23][24]

Future research will likely focus on:

-

Exploring a wider range of 4'-substituents: The chemical space at the 4'-position is vast, and the synthesis and biological evaluation of novel derivatives with diverse functional groups could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of 4'-modified adenosine derivatives with other therapeutic agents could lead to more effective treatment regimens for both viral infections and cancer.

-

Targeting Other Diseases: The diverse biological activities of adenosine and its receptors suggest that 4'-modified adenosine derivatives may have therapeutic potential in other disease areas, such as inflammatory and neurodegenerative disorders.

VI. Conclusion

The strategic modification of the 4'-position of the adenosine scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with potent and unique biological properties. From the game-changing anti-HIV activity of Islatravir to the promising anticancer potential of 4'-thioadenosine derivatives, this class of molecules continues to push the boundaries of nucleoside analog chemistry and pharmacology. The in-depth understanding of their mechanisms of action, guided by robust experimental methodologies, will undoubtedly pave the way for the discovery and development of the next generation of life-saving medicines.

References

-

Michailidis, E., et al. (2009). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. Journal of Biological Chemistry, 284(51), 35681–35691. [Link]

-

Chang, J., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 636-648. [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

García-García, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3421. [Link]

-

ResearchGate. (n.d.). IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

-

Bar-Yehuda, S., et al. (2023). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

ResearchGate. (n.d.). Plot of the pathway analysis. Retrieved from [Link]

-

O'Neill, M., et al. (2023). Adenosine A3 Receptor and Its Potential Role in Cancer Treatment: A Narrative Review. Cureus, 15(10), e46585. [Link]

-

Kim, H. O., et al. (2006). DESIGN, SYNTHESIS, AND ANTI-TUMOR ACTIVITY OF 4′-THIONUCLEOSIDES AS POTENT AND SELECTIVE AGONISTS AT THE HUMAN A3 ADENOSINE RECEPTOR. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1101-1104. [Link]

-

Kitano, K., et al. (2000). Synthesis of 4'-ethynyl-purine nucleosides possessing anti-HIV activity. Nucleic Acids Symposium Series, (44), 105-106. [Link]

-

Domínguez-Álvarez, E., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(9), 834-844. [Link]

-

Michailidis, E., et al. (2009). Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor. Journal of Biological Chemistry, 284(51), 35681-35691. [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

-

Chang, J., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 636-648. [Link]

-

Tosh, D. K., et al. (2023). Current Understanding of the Role of Adenosine Receptors in Cancer. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

van Tilburg, E. W., et al. (2022). Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation. ACS Pharmacology & Translational Science, 5(8), 666-679. [Link]

-

Chang, J., et al. (2022). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(5), 636-648. [Link]

-

ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

-

Hachiya, A., et al. (2016). Structural basis of HIV inhibition by translocation-defective RT inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA). Proceedings of the National Academy of Sciences, 113(35), E5136-E5145. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4 '-Ethynyl-2-fluoro-2 '-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. Retrieved from [Link]

-

Madi, L., et al. (2004). The A3 Adenosine Receptor Is Highly Expressed in Tumor versus Normal Cells. Clinical Cancer Research, 10(13), 4472-4478. [Link]

-

Wójcik, M., et al. (2023). Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

-

Isogai, H., et al. (2024). Structural insights into the agonist selectivity and structure-based engineering of the adenosine A3 receptor. bioRxiv. [Link]

-

Singh, M., et al. (2022). Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. Molecules, 27(13), 4211. [Link]

-

Fishman, P., et al. (2002). A3 adenosine receptor as a target for cancer therapy. Anti-Cancer Drugs, 13(5), 437-443. [Link]

-

Haraguchi, K., et al. (2002). Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. Antimicrobial Agents and Chemotherapy, 46(6), 1893-1899. [Link]

-

BioRender. (2023, July 14). 4 Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

-

Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

-

Biosensing Instrument. (2018). Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. [Link]

-

Jacobson, K. A. (1998). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences, 19(5), 184-191. [Link]

-

Michailidis, E., et al. (2009). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine. Journal of Biological Chemistry, 284(51), 35681-35691. [Link]

-

Huber, A. D., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835565. [Link]

-

BioStatsSquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube. [Link]

-

Bio-Rad. (n.d.). Development - A3 receptor signaling Pathway Map - PrimePCR. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

-

ResearchGate. (n.d.). 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Retrieved from [Link]

-

Astex Pharmaceuticals. (2022). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research, 82(4), 713-726. [Link]

-

Becker, M. Y., & Rojas, I. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1128-1135. [Link]

-

Haraguchi, K., et al. (2003). Synthesis of a highly active new anti-HIV agent 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine. Bioorganic & Medicinal Chemistry Letters, 13(21), 3775-3777. [Link]

-

Al-Hussain, F., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Saudi Pharmaceutical Journal, 31(11), 101791. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. lines ic50 values: Topics by Science.gov [science.gov]

- 8. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Determinants of A3 Adenosine Receptor Activation: Nucleoside Ligands at the Agonist/Antagonist Boundary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Structural basis of HIV inhibition by translocation-defective RT inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. multispaninc.com [multispaninc.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. Synthesis of 4'-ethynyl-purine nucleosides possessing anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pause: A Technical Guide to the Role of 4'-Methyladenosine in Delayed Chain Termination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel antiviral and anticancer therapeutics has led to a deep exploration of nucleoside analogs, molecules that can masquerade as natural building blocks of DNA and RNA, thereby disrupting nucleic acid replication. Among these, 4'-substituted nucleosides represent a promising class of compounds with unique mechanisms of action. This in-depth technical guide delves into the intriguing role of a specific, yet under-explored, modification: 4'-methyladenosine. We will dissect the hypothesized mechanism by which this modification induces delayed chain termination, a sophisticated mode of polymerase inhibition that offers distinct advantages over immediate chain termination. This guide will provide a robust theoretical framework, detailed experimental protocols for validation, and a forward-looking perspective on the potential of 4'-methyladenosine and its derivatives in therapeutic development.

Introduction: The Significance of the 4'-Position and the Nuance of Delayed Termination

The sugar moiety of nucleosides has been a fertile ground for chemical modification in the design of antiviral and anticancer agents. While modifications at the 2' and 3' positions are well-established strategies, the 4'-position has emerged as a critical determinant of a nucleoside analog's biological activity. The introduction of substituents at the 4'-position can profoundly influence the conformation of the ribose sugar, which in turn affects how the nucleoside is recognized and processed by polymerases.[1][2]

Chain termination is a cornerstone of many successful antiviral therapies. Classical chain terminators, such as zidovudine (AZT), lack a 3'-hydroxyl group, leading to the immediate cessation of DNA or RNA chain elongation upon their incorporation. However, a more subtle and potentially more potent mechanism has been identified: delayed chain termination . In this scenario, a modified nucleoside, which possesses a 3'-hydroxyl group, is incorporated into the growing nucleic acid chain, but termination occurs after the addition of several subsequent nucleotides.[3][4] This delayed effect can be more difficult for viral proofreading mechanisms to overcome and can lead to a more profound disruption of replication.[3]

This guide will focus on the largely uncharted territory of 4'-methyladenosine and its potential to act as a delayed chain terminator. By synthesizing existing knowledge on 4'-substituted nucleosides and the mechanisms of delayed termination, we will build a comprehensive understanding of this fascinating molecule.

The Hypothesized Mechanism of 4'-Methyladenosine-Induced Delayed Chain Termination

The central hypothesis is that the seemingly innocuous methyl group at the 4'-position of adenosine, once incorporated into a growing DNA or RNA chain, introduces a steric and conformational barrier that ultimately halts polymerase processivity, but not immediately.

Initial Incorporation and Accommodation

4'-methyladenosine, in its triphosphate form (4'-me-ATP), is predicted to be a substrate for various viral and cellular polymerases. The initial incorporation is likely to be permitted because the methyl group, while adding bulk, may be accommodated within the active site of the polymerase during the initial binding and catalysis steps. The presence of the 3'-hydroxyl group allows for the formation of a phosphodiester bond with the subsequent nucleotide.

The Steric Clash: A Delayed Reaction

The key to delayed chain termination lies in the translocation of the polymerase along the template strand after the incorporation of 4'-methyladenosine monophosphate (4'-me-AMP). As the polymerase moves, the 4'-me-AMP residue is repositioned within the enzyme's architecture. It is at a position several nucleotides downstream of the active site (typically at the i+3 to i+5 position) where the 4'-methyl group is hypothesized to clash with specific amino acid residues lining the nucleic acid binding cleft.[4][5] This steric hindrance prevents the proper positioning of the 3'-end of the growing chain in the catalytic site for the next nucleotide addition, leading to a stall and eventual termination of synthesis.[3][5]

Diagram: Hypothesized Mechanism of Delayed Chain Termination by 4'-Methyladenosine

Sources

- 1. Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delayed Chain Termination Protects the Anti-hepatitis B Virus Drug Entecavir from Excision by HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The 4'-C-Methyl Nucleoside Paradox in Dengue Drug Discovery: A Technical Retrospective

Executive Summary

In the high-stakes arena of Dengue virus (DENV) therapeutic development, nucleoside inhibitors (NIs) targeting the NS5 RNA-dependent RNA polymerase (RdRp) remain the most promising class of direct-acting antivirals. While the 2'-C-methyl scaffold (exemplified by NITD008 and Sofosbuvir) established itself as the "gold standard" for chain termination, the 4'-C-methyl modification represents a distinct, less successful, yet instructive chapter in medicinal chemistry.

This technical guide analyzes the history, structural rationale, and eventual attrition of 4'-C-methyl nucleosides in DENV research. It contrasts their failure to achieve nanomolar potency with the success of their 2'-congeners and details the specific mechanistic barriers—primarily steric exclusion and sugar pucker distortion—that render them ineffective against the Flavivirus polymerase.

The Structural Imperative: Why Modify the Ribose?

The DENV NS5 RdRp is a highly conserved enzyme responsible for viral genome replication. To inhibit it, a nucleoside analog must mimic the natural substrate (ATP, GTP, CTP, UTP) sufficiently to be incorporated into the nascent RNA chain but possess a structural modification that blocks further elongation (chain termination).

Medicinal chemists modify the ribose sugar to achieve two goals:

-

Induce Chain Termination: By creating a steric clash that prevents the polymerase from translocating or accepting the next nucleotide.

-

Evade Excision: Preventing the viral exonuclease (or pyrophosphorolysis) from removing the inhibitor.

The 2'-C-Methyl Benchmark

The introduction of a methyl group at the 2' position (2'-C-methyl) locks the ribose in a specific conformation (C2'-endo or C3'-endo depending on context) and creates a steric conflict with the "priming loop" or active site residues of the RdRp after incorporation. This class, including NITD008 (7-deaza-2'-C-methyladenosine), demonstrated potent anti-DENV activity (EC50 ~1 µM) but failed in preclinical development due to severe mitochondrial toxicity (PolRMT inhibition) and other safety signals.